molecular formula C7H15NO B12962110 3-Amino-3-cyclobutylpropan-1-ol

3-Amino-3-cyclobutylpropan-1-ol

Cat. No.: B12962110
M. Wt: 129.20 g/mol
InChI Key: FEJKAXCLIZQKBP-UHFFFAOYSA-N
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Description

3-Amino-3-cyclobutylpropan-1-ol (CAS 1270518-57-4) is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol . Its structure features a cyclobutane ring, a four-membered carbon ring that is not planar but adopts a folded conformation . This specific three-dimensional structure contributes to its unique steric and electronic properties, making it a valuable building block in medicinal chemistry. Derivatives containing the cyclobutyl structure are of significant interest in pharmaceutical research, particularly in the development of novel therapeutics. Currently, several FDA-approved drugs incorporate this structure, with applications spanning popular therapeutic areas such as oncology, neurological diseases, and infectious diseases . The compound serves as a key synthon for researchers aiming to optimize shape complementarity and binding affinity in drug discovery projects, as demonstrated in the exploration of potent inhibitors for protein-protein interaction targets like the BCL6 BTB domain . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is absolutely not for human consumption. Researchers should consult the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-amino-3-cyclobutylpropan-1-ol

InChI

InChI=1S/C7H15NO/c8-7(4-5-9)6-2-1-3-6/h6-7,9H,1-5,8H2

InChI Key

FEJKAXCLIZQKBP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(CCO)N

Origin of Product

United States

Structural Classification and Context of Cyclobutyl Containing Amino Alcohols

3-Amino-3-cyclobutylpropan-1-ol belongs to the class of organic compounds known as amino alcohols. These molecules are characterized by the presence of both an amine (-NH2) functional group and a hydroxyl (-OH) group. Specifically, it is a γ-amino alcohol (or 3-amino alcohol), as the amine and hydroxyl groups are separated by a three-carbon chain.

A defining feature of this molecule is the cyclobutyl ring attached to the carbon atom that also bears the amino group. The inclusion of a cyclobutane (B1203170) moiety is a significant feature. Cyclobutane-containing structures are of growing interest in medicinal chemistry and materials science. nih.gov The strained four-membered ring imparts specific conformational constraints and stereochemical properties to the molecule, which can influence its reactivity and interactions with biological targets. The presence of this carbocyclic ring distinguishes this compound from simpler, linear amino alcohols like 3-amino-1-propanol. wikipedia.orgnist.gov

The broader family of vicinal amino alcohols (where the functional groups are on adjacent carbons) and other amino alcohols are fundamental in the synthesis of a wide array of biologically active compounds and are often used as chiral ligands in asymmetric catalysis. diva-portal.org While research on this compound is still emerging, its structural combination of a conformationally restricted cyclobutyl group and the versatile amino alcohol functionality positions it as a compound of interest for synthetic exploration.

Overview of Research Trajectories and Synthetic Significance

Chemo- and Regioselective Synthetic Routes

The primary challenge in synthesizing this compound lies in the selective installation of the amino and hydroxyl groups at the C3 and C1 positions of the propane (B168953) backbone, respectively. Chemo- and regioselectivity are paramount to avoid the formation of isomeric byproducts and to ensure an efficient synthetic sequence.

Multistep Convergent and Divergent Synthetic Strategies

The construction of this compound can be approached through both convergent and divergent synthetic plans.

A divergent strategy would typically begin with a core cyclobutane-containing intermediate, which is then elaborated to the target molecule. For instance, a plausible route starts with cyclobutanone (B123998). A key transformation would be a directed aldol (B89426) or Mannich-type reaction to build the three-carbon side chain with the required functionalities. In a Mannich-type reaction, cyclobutanone could be reacted with formaldehyde (B43269) and a suitable amine to introduce the aminomethyl fragment, followed by further modifications. Alternatively, a divergent approach could involve the synthesis of a versatile precursor like a β-aminocyclobutanone, which serves as a branch point for creating a library of related compounds.

A convergent strategy , in contrast, involves the synthesis of two or more fragments that are later coupled. For this target, one fragment could be a protected 3-amino-3-cyclobutyl species, and the other a two-carbon synthon containing the hydroxyl group precursor. For example, a protected amino-cyclobutyl Grignard reagent could be reacted with ethylene (B1197577) oxide. However, controlling the reactivity and selectivity in such coupling steps is often challenging.

Generally, two main synthetic strategies are employed for preparing analogous 2-amino-1,3-diols. beilstein-journals.orgnih.gov One involves the stereoselective insertion of amino and alcohol groups into an existing backbone, while the second focuses on forming a bond between two pre-existing chiral centers. beilstein-journals.orgnih.gov These principles can be adapted for the synthesis of this compound.

Process Optimization and Scalability Considerations

Transitioning a synthetic route from laboratory scale to industrial production necessitates rigorous process optimization to ensure safety, cost-effectiveness, and reproducibility. For the synthesis of this compound, key considerations include:

Catalyst Efficiency: In catalytic steps, particularly asymmetric reactions, minimizing catalyst loading while maintaining high yield and stereoselectivity is crucial. The use of robust and recyclable catalysts, such as certain amino acids in organocatalysis, is highly advantageous. nih.gov

Solvent Selection: The choice of solvent impacts reaction rates, selectivity, and downstream processing. Ideal solvents are inexpensive, non-toxic, and allow for easy product isolation. Reactions that can be performed in benign solvents like water or ethanol, or even neat, are preferred. nih.gov

Reaction Conditions: Optimizing temperature, pressure, and reaction time is critical. Many modern catalytic reactions are designed to run efficiently at room temperature and ambient pressure, which simplifies the required equipment and reduces energy consumption. nih.gov

Purification: Chromatographic purification is often unavoidable in laboratory-scale synthesis but is undesirable for large-scale production. Developing reaction conditions that afford high purity crude product, allowing for purification by crystallization or distillation, is a major goal of process optimization.

Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the starting materials into the final product, minimizing waste. rsc.org

Enantioselective Synthesis of this compound

The carbon atom attached to the cyclobutyl ring and the amino group (C3) is a stereocenter. For many pharmaceutical applications, it is essential to produce a single enantiomer of the compound. Enantioselective synthesis achieves this by using chiral information to guide the reaction pathway.

Chiral Auxiliary-Mediated Approaches

One classic method for inducing chirality is the use of a chiral auxiliary. This involves covalently attaching a chiral molecule to an achiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed.

Asymmetric Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formation

Asymmetric catalysis is a more elegant and atom-economical approach where a small amount of a chiral catalyst generates a large amount of an enantiomerically pure product. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for these transformations. rsc.org

A highly effective method for constructing the β-amino carbonyl precursor to the target alcohol is the asymmetric Mannich reaction. This reaction forms the critical carbon-nitrogen bond stereoselectively. For instance, L-proline, a naturally occurring chiral amino acid, can catalyze the reaction between a ketone, an aldehyde (such as cyclobutanecarbaldehyde), and an amine. nih.gov The reaction is believed to proceed through a chiral enamine intermediate formed between the ketone and the proline catalyst, which then attacks the imine generated in situ. The stereochemical outcome is controlled by the geometry of a metal-free, Zimmerman-Traxler-type transition state. nih.gov

Similarly, an asymmetric aldol reaction between a ketone enamine and cyclobutanecarbaldehyde can establish the C-C bond and the hydroxyl-bearing stereocenter with high control. nih.gov Subsequent amination and reduction would complete the synthesis. These organocatalytic methods are attractive because the catalysts are often inexpensive, stable, and environmentally benign. nih.gov

Representative Data for Proline-Catalyzed Asymmetric Reactions
Reaction TypeAldehyde/KetoneCatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Aldol ReactionAromatic Aldehydes & AcetoneL-prolineNot Applicableup to >99% nih.gov
Aldol ReactionHydroxyacetone DonorL-prolineanti-1,2-diols (major)up to >99% nih.gov
Mannich-type ReactionKetone & ImineL-prolineHighHigh nih.gov

Diastereoselective Transformations

Diastereoselective transformations are used to control stereochemistry when a molecule already contains a chiral center. If a chiral starting material is used, its existing stereocenter can influence the creation of a new one. For example, in the synthesis of pinane-based 2-amino-1,3-diols, a stereoselective aminohydroxylation process starting from a chiral allylic carbamate (B1207046) is a key step. beilstein-journals.orgnih.govbeilstein-journals.org

In the context of an organocatalyzed synthesis of this compound, the catalyst itself imposes diastereocontrol. The chiral catalyst and the substrates assemble into a highly organized transition state that favors the formation of one diastereomer over the others. nih.gov For example, in the proline-catalyzed aldol reaction, the anti-diol product is typically favored, with high diastereoselectivity achieved through a well-defined chair-like transition state where steric interactions are minimized. nih.gov This level of control is fundamental to producing a single, well-defined stereoisomer of the final compound.

Development of Novel Synthetic Paradigms

Recent advancements in organic synthesis have provided new tools for constructing complex molecules with cyclobutane (B1203170) moieties. These paradigms often focus on improving efficiency, selectivity, and reaction conditions compared to more traditional multi-step approaches.

Transition metal catalysis offers a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For the synthesis of aminocyclobutane derivatives, these methods can involve the direct functionalization of C-H bonds, a process that enhances atom economy by avoiding the pre-installation of functional groups. researchgate.net

Recent research has highlighted the use of catalysts for the direct amination of C-H bonds, a process that can be applied to saturated rings like cyclobutane. sigmaaldrich.com Although direct C-H amination on a simple cyclobutane to install the propanol-amine side chain in a single step is complex, a plausible strategy involves a multi-step sequence where transition metals play a key role. For instance, a palladium-catalyzed process could be used for the decarbonylative borylation of a benzylic acid to create a benzylboronate, which could then undergo further reactions. While not a direct route, this demonstrates the power of transition metals to create key intermediates from common starting materials. Homogeneous transition metal catalysis is also pivotal in the synthesis of amines through methods like the hydrosilylation of imines, amides, and nitriles. rsc.org

A conceptual synthetic sequence for this compound using this paradigm might involve:

Initial Functionalization : A transition-metal-catalyzed cross-coupling reaction to attach a three-carbon chain to a cyclobutane precursor.

Introduction of the Amino Group : A subsequent catalytic amination step to introduce the amine functionality at the desired position.

The development of such catalytic reactions aims to construct a variety of biologically relevant products in a single step, with high yield and minimal waste. nih.gov

An alternative and effective strategy for synthesizing amino alcohols involves the ring-opening of strained azocyclic (nitrogen-containing ring) precursors. nih.gov This approach is particularly useful for creating vicinal amino alcohols, where an amine and a hydroxyl group are on adjacent carbons, and can be adapted for 1,3-amino alcohols like the target compound.

The core principle involves using a nucleophile to open a strained ring, such as an aziridine (B145994) or a larger bicyclic aziridinium (B1262131) ion. nih.gov For instance, a strategy could start with a bicyclic aziridine fused with a cyclobutane ring. Nucleophilic attack can then open the aziridine ring to yield a functionalized cyclobutane. rsc.org The regioselectivity of the ring-opening is a critical factor and is often controlled by the nature of the nucleophile and the substituents on the azocyclic precursor. nih.govrsc.org

A potential pathway to this compound via this method could be:

Formation of an Azabicycloalkane : Synthesis of a bicyclic precursor, such as an aza-bicyclo[n.1.0]alkane where one of the rings is the cyclobutane.

Nucleophilic Ring-Opening : Reaction with an organometallic reagent (e.g., an organolithium or Grignard reagent) that adds the propanol (B110389) side chain or a precursor to it.

This methodology has been successfully applied to the synthesis of various biologically active molecules containing piperidine (B6355638) and azepane motifs, demonstrating its versatility. nih.gov

Table 1: Comparison of Ring-Opening Strategies for Amino Alcohol Synthesis

Precursor TypeNucleophileKey FeaturesPotential Product Class
Activated AziridinesPendant SilanolsIntramolecular reaction, forms protected amino alcohols. nih.govVicinal Amino Alcohols
Bicyclic Aziridinium IonsVarious NucleophilesStrain-release driven, yields ring-expanded azaheterocycles. nih.govSubstituted Piperidines, Azepanes
EpoxidesAminesCan be catalyzed by various agents including enzymes or Lewis acids. mdpi.comβ-Amino Alcohols
Cyclic N-sulfonyl aldiminesα-carbonyl sulfonium (B1226848) saltsForms a fused aziridine intermediate followed by in-situ ring opening. rsc.orgβ-Amino Ketones

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, increasing yields, and improving product purity. researchgate.netyoutube.com The use of microwave irradiation can dramatically reduce reaction times from hours or days to mere minutes. mdpi.com This is due to the efficient heating of polar molecules and solvents through dipolar polarization and ionic conduction, which can lead to rapid temperature increases in sealed vessels. youtube.com

This technology has been successfully applied to a wide range of organic reactions, including the synthesis of unnatural amino acids and various heterocyclic compounds. youtube.comnih.gov For the synthesis of this compound, microwave assistance could be applied to several steps in a synthetic sequence. For example, the Bucherer-Bergs reaction to form spirohydantoins, which are precursors to aminocycloalkane carboxylic acids, can be significantly accelerated. researchgate.net

A microwave-assisted protocol could look like this:

Precursor Synthesis : A cyclobutanone is reacted with potassium cyanide and ammonium (B1175870) carbonate under microwave irradiation to form the corresponding cyclobutyl-spirohydantoin. This avoids the high temperatures and prolonged reaction times of conventional methods. researchgate.net

Hydrolysis and Reduction : The resulting hydantoin (B18101) is then hydrolyzed to the amino acid, which can be subsequently reduced to the target amino alcohol, this compound. A similar reduction of (R)-3-aminobutanoic acid to (R)-3-aminobutan-1-ol has been reported as a key step in the synthesis of other important molecules. vcu.edu

The key advantages of this method are the significant reduction in reaction time and often, an increase in yield and purity of the products. mdpi.comnih.gov

Table 2: Effect of Microwave Irradiation on Reaction Time

Reaction TypeConventional Method TimeMicrowave-Assisted TimeReference
Amide to Carboxylic Acid Conversion1 hour7 minutes youtube.com
Spirohydantoin Synthesis12-24 hours8-15 minutes researchgate.net
C-N Bond Formation (Acetamides)2-3 hoursa few minutes mdpi.com
Arylation of Aniline1 week (reflux)minutes youtube.com

Chemical Reactivity and Functional Group Transformations of 3 Amino 3 Cyclobutylpropan 1 Ol

Reactivity of the Primary Amino Moiety

The primary amino group in 3-amino-3-cyclobutylpropan-1-ol is a key site for nucleophilic attack and derivatization. Its reactivity is central to the construction of more complex molecules.

Nucleophilic Reactivity and Derivatization Strategies

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the primary amino group, allowing it to react with a variety of electrophiles. Common derivatization strategies include acylation, sulfonylation, and alkylation.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, and activated esters to form stable amide derivatives. For instance, reaction with acetyl chloride in the presence of a base would yield the corresponding N-acetyl derivative.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine (B92270) or triethylamine, affords the corresponding sulfonamides. These derivatives are often crystalline solids and are useful for characterization and as protecting groups.

Alkylation: The amino group can undergo alkylation with alkyl halides. However, mono-alkylation can be challenging to control as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. A method for selective mono-N-alkylation of 3-amino alcohols has been developed using 9-borabicyclononane (B1260311) (9-BBN) to form a stable chelate, which then allows for selective alkylation. organic-chemistry.org

A summary of common derivatization reactions of the primary amino group is presented below:

Reagent ClassExample ReagentProduct Type
Acid HalideAcetyl chlorideAmide
Acid AnhydrideAcetic anhydrideAmide
Sulfonyl Halidep-Toluenesulfonyl chlorideSulfonamide
Alkyl HalideMethyl iodideAlkylamine

Reactivity of the Primary Hydroxyl Moiety

The primary hydroxyl group is another key functional site in this compound, capable of undergoing a variety of transformations including protection, activation, oxidation, and reduction of its derivatives.

Alcohol Protection and Activation Strategies

Similar to the amino group, the hydroxyl group often requires protection during synthesis. Silyl (B83357) ethers are a common choice for protecting alcohols. wikipedia.orgchemeurope.com

Silyl Ether Protection: The hydroxyl group can be converted to a silyl ether by reacting it with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a base like imidazole (B134444) or triethylamine. wikipedia.orgchemeurope.com The stability of the silyl ether is dependent on the steric bulk of the substituents on the silicon atom. chemeurope.com Deprotection is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). youtube.com

Activation: The hydroxyl group can be activated to facilitate nucleophilic substitution reactions. This is often achieved by converting it into a good leaving group, such as a tosylate (OTs) or mesylate (OMs), by reaction with the corresponding sulfonyl chloride in the presence of a base.

Selective Oxidation and Reduction Pathways

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions. libretexts.orgchemguide.co.uklibretexts.org

Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation. libretexts.org To prevent overoxidation, the aldehyde can be distilled off as it is formed. libretexts.orgchemguide.co.uk

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from CrO₃ and H₂SO₄), will oxidize the primary alcohol to a carboxylic acid. libretexts.orgorganic-chemistry.org Often, the reaction is performed by heating the alcohol under reflux with an excess of the oxidizing agent. chemguide.co.uk

Reduction of Derivatives: While the alcohol itself is in a reduced state, derivatives of the hydroxyl group can be reduced. For instance, if the hydroxyl group is first oxidized to a carboxylic acid, this can then be reduced back to the alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

A summary of common oxidation reactions of the primary hydroxyl group is presented below:

ProductReagent(s)Conditions
AldehydePyridinium chlorochromate (PCC)Anhydrous, e.g., CH₂Cl₂
AldehydeDess-Martin periodinane (DMP)CH₂Cl₂
Carboxylic AcidPotassium permanganate (KMnO₄)Basic, followed by acid workup
Carboxylic AcidChromic acid (H₂CrO₄)Acidic, heat

Reactivity of the Cyclobutyl Ring System

The cyclobutyl ring in this compound is generally stable under many reaction conditions used to modify the amino and hydroxyl groups. However, under certain conditions, the ring can undergo rearrangements or cleavage. Small ring systems, like cyclobutane (B1203170), can be prone to ring-opening reactions, particularly when adjacent to a carbocation or a radical. The stability of the cyclobutyl ring in this specific molecule has not been extensively reported, but analogies can be drawn from the reactivity of other cyclobutyl derivatives. For instance, the formation of a carbocation on the carbon bearing the amino group could potentially lead to ring expansion or other rearrangements. However, specific studies on the reactivity of the cyclobutyl moiety in this compound are not widely available in the current literature.

Ring-Opening and Rearrangement Studies

The inherent strain of the cyclobutane ring in this compound makes it susceptible to ring-opening and rearrangement reactions, particularly when activated by the adjacent amino group. These transformations can lead to the formation of various acyclic and heterocyclic structures.

One plausible transformation is the acid-catalyzed ring-opening rearrangement. In the presence of a strong acid, the amino group can be protonated, which can facilitate the cleavage of a C-C bond within the cyclobutane ring to relieve ring strain. This process could lead to the formation of substituted pyrrolidines or piperidines, depending on the bond that is cleaved and the subsequent intramolecular cyclization. For instance, protonation of the amine could be followed by a Wagner-Meerwein type rearrangement, expanding the four-membered ring to a five-membered ring.

Another potential pathway involves the formation of a cyclobutyl cation intermediate, which can undergo various rearrangements. For example, treatment with a Lewis acid could promote the formation of a cation at the carbon bearing the amino and propanol (B110389) groups. This cation could then trigger a ring expansion or fragmentation, depending on the reaction conditions and the nature of the Lewis acid used. Research on the transformation of aminocyclobutanes has shown that such rearrangements are feasible, often leading to a variety of nitrogen-containing heterocycles. nih.gov

Table 1: Plausible Ring-Opening and Rearrangement Reactions

Reaction TypeReagents/ConditionsExpected Product(s)Reference Analogy
Acid-Catalyzed RearrangementStrong acid (e.g., H₂SO₄), heatSubstituted pyrrolidines/piperidines nih.gov
Lewis Acid-Induced RearrangementLewis Acid (e.g., BF₃·OEt₂)Ring-expanded or fragmented products acs.org

Direct Cyclobutyl Functionalization

Direct functionalization of the cyclobutane ring, while leaving the amino alcohol side chain intact, presents a synthetic challenge due to the relative inertness of the C-H bonds of the cyclobutane ring. However, recent advances in C-H functionalization chemistry offer potential strategies. vu.nlrsc.org

The amino and hydroxyl groups can act as directing groups, facilitating the selective functionalization of specific C-H bonds on the cyclobutane ring. nih.govnih.gov For example, transition metal-catalyzed reactions, such as those employing palladium or rhodium catalysts, could be used to achieve site-selective arylation, alkylation, or other C-C bond-forming reactions. vu.nl The directing group would coordinate to the metal catalyst, bringing it in close proximity to a specific C-H bond and enabling its activation and subsequent functionalization. The regioselectivity of such reactions would be highly dependent on the catalyst, ligand, and reaction conditions employed. vu.nl

Table 2: Potential Direct Cyclobutyl Functionalization Reactions

Reaction TypeReagents/ConditionsExpected Product(s)Reference Analogy
Directed C-H ArylationPd(OAc)₂, directing group ligand, aryl halideAryl-substituted cyclobutane derivative rsc.org
Rhodium-Catalyzed C-H InsertionRh₂(OAc)₄, diazo compoundAlkyl-substituted cyclobutane derivative vu.nl

Cascade and Multicomponent Reaction Engagements

The presence of both a nucleophilic amino group and a hydroxyl group makes this compound an interesting substrate for cascade and multicomponent reactions (MCRs). These reactions allow for the rapid construction of complex molecular architectures in a single step. frontiersin.orgopen.ac.uk

One of the most well-known MCRs is the Ugi reaction, a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org this compound could serve as the amine component in such a reaction, leading to the formation of a complex α-acylamino amide. The hydroxyl group could potentially participate in a subsequent intramolecular cyclization, leading to the formation of a lactone or other heterocyclic structures.

Similarly, the Passerini reaction, a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide, could be adapted. nih.govnih.gov While the primary amine of this compound would not directly participate in a classic Passerini reaction, modifications of this reaction that can incorporate primary amines are known. Alternatively, the hydroxyl group could act as the nucleophile in a Passerini-type reaction, although this is less common.

Furthermore, cascade reactions involving the initial functionalization of the amine or alcohol, followed by a reaction involving the cyclobutane ring, are conceivable. For example, an initial acylation of the amine could be followed by an intramolecular Friedel-Crafts-type reaction if an appropriate aromatic group is introduced, leading to polycyclic structures. The strained cyclobutane ring can also participate in cascade reactions initiated by radical processes. nih.gov

Table 3: Plausible Cascade and Multicomponent Reactions

Reaction TypeComponentsExpected ProductReference Analogy
Ugi ReactionAldehyde, Carboxylic Acid, Isocyanideα-Acylamino amide derivative wikipedia.orgorganic-chemistry.org
Passerini-type ReactionAldehyde, Isocyanide (with a suitable acid component)α-Acyloxy amide derivative nih.govnih.gov
Cascade ReactionAcylating agent with aromatic moiety, Lewis acidPolycyclic fused system acs.orgdiva-portal.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 3-Amino-3-cyclobutylpropan-1-ol, a combination of one-dimensional and two-dimensional NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to elucidate the connectivity and spatial relationships between atoms.

High-Resolution ¹H NMR Spectroscopy

High-resolution ¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in the molecule. The spectrum of this compound is expected to show distinct signals for the protons of the cyclobutyl ring and the propanol (B110389) side chain. The chemical shifts (δ) are influenced by the electronegativity of the adjacent amino and hydroxyl groups.

Key expected features in the ¹H NMR spectrum would include:

Hydroxymethyl Protons (-CH₂OH): These protons would likely appear as a triplet, coupled to the adjacent methylene (B1212753) group.

Methylene Protons (-CH₂-): These protons would exhibit complex splitting patterns (multiplets) due to coupling with protons on both adjacent carbons.

Methine Proton (-CH-): The proton on the carbon bearing the amino group and the cyclobutyl ring would also appear as a multiplet.

Cyclobutyl Protons: The protons on the cyclobutane (B1203170) ring would show complex multiplets in the aliphatic region of the spectrum due to restricted bond rotation and diastereotopicity.

Predicted ¹H NMR Data Table (Note: This data is predicted and serves as an illustrative example. Actual experimental values may vary.)

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
H on C1 (-CH₂OH) 3.6 - 3.8 t (triplet)
H on C2 (-CH₂-) 1.6 - 1.8 m (multiplet)
H on C3 (-CH(NH₂)-) 2.8 - 3.0 m (multiplet)
Cyclobutyl Protons 1.7 - 2.2 m (multiplet)

¹³C NMR Spectroscopy and Distortionless Enhancement by Polarization Transfer (DEPT) Analysis

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. chemspider.com Coupled with DEPT experiments, it allows for the differentiation of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. docbrown.info For this compound, this would confirm the carbon backbone of the structure.

¹³C Spectrum: Would show distinct peaks for the three carbons of the propanol chain and the carbons of the cyclobutyl ring. The carbons attached to the electronegative oxygen and nitrogen atoms (C1 and C3) would be shifted downfield.

DEPT-135: Would show positive signals for CH carbons and negative signals for CH₂ carbons.

DEPT-90: Would only show signals for CH carbons.

Predicted ¹³C NMR and DEPT Data Table (Note: This data is predicted and serves as an illustrative example.)

Carbon Assignment Predicted Chemical Shift (ppm) DEPT-135 Phase DEPT-90 Signal
C1 (-CH₂OH) ~60 Negative No Signal
C2 (-CH₂-) ~35 Negative No Signal
C3 (-CH(NH₂)-) ~55 Positive Signal Present
C of Cyclobutyl (CH) ~40 Positive Signal Present

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C spectra. uni.lu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. libretexts.org Cross-peaks would be expected between the protons on C1 and C2, C2 and C3, and between the methine proton on C3 and the adjacent protons on the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. chemspider.com It would be used to definitively link each proton signal to its corresponding carbon signal in the ¹³C spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula (C₇H₁₅NO), distinguishing it from other compounds with the same nominal mass. Common fragmentation patterns for amino alcohols include the loss of water (H₂O), ammonia (B1221849) (NH₃), or cleavage adjacent to the functional groups (alpha-cleavage). uni.lu

Expected HRMS Data

Ion Formula Calculated m/z
[M+H]⁺ C₇H₁₆NO⁺ 130.1226

Ion Mobility-Mass Spectrometry (IM-MS) and Collision Cross Section (CCS) Analysis

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to mass spectrometry by separating ions based on their size, shape, and charge as they drift through a gas-filled cell. This provides a rotationally averaged collision cross section (CCS) value, which is a characteristic physicochemical property of an ion.

For this compound, the CCS value would provide structural information about its three-dimensional shape in the gas phase. This can be particularly useful for distinguishing between isomers that might have identical mass spectra. While experimental data for this specific compound is not available, predicted CCS values can be calculated using computational methods. These predicted values serve as a valuable reference for potential future experimental work.

Predicted Collision Cross Section (CCS) Data for Isomer 3-amino-1-cyclobutylpropan-1-ol (Note: Data is for the isomer C₇H₁₅NO and is sourced from PubChem. This serves as an example of the type of data obtained from IM-MS.)

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 130.12265 130.9
[M+Na]⁺ 152.10459 134.2

Computational Chemistry and Theoretical Investigations of 3 Amino 3 Cyclobutylpropan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict a wide range of characteristics, from electron distribution to spectroscopic behavior, without the need for empirical data. nih.gov For 3-Amino-3-cyclobutylpropan-1-ol, these calculations are instrumental in building a foundational understanding of its chemical nature.

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. In this compound, the distribution of electrons is influenced by the electronegative nitrogen and oxygen atoms, as well as the unique bonding environment of the cyclobutane (B1203170) ring.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can provide a detailed picture of the electron density distribution. nih.gov For analogous amino alcohols, the nitrogen and oxygen atoms are regions of high electron density, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. The C-N and C-O bonds are polarized, with the carbon atoms carrying a partial positive charge and the heteroatoms a partial negative charge.

The cyclobutane ring itself possesses strained C-C bonds, often described as "bent bonds," which differ significantly from the typical sp³-hybridized bonds in acyclic alkanes. This strain influences the electronic environment of the entire molecule. Computational studies on cyclobutane derivatives have shown that substituents can further affect this electronic structure. rsc.org For instance, the attachment of the amino and propanol (B110389) groups will induce changes in the charge distribution across the ring.

A summary of predicted electronic properties for molecules with similar functional groups is presented in the table below.

PropertyPredicted Value for Analogous SystemsMethod/Reference
Dipole Moment~2-4 DDFT calculations on amino alcohols
NBO Charge on N-0.8 to -1.0 eNBO analysis of primary amines
NBO Charge on O-0.6 to -0.8 eNBO analysis of primary alcohols
C-N Bond Length~1.46 ÅDFT geometry optimization
C-O Bond Length~1.43 ÅDFT geometry optimization

This table presents typical values obtained from computational studies on molecules containing similar functional groups and is intended to be illustrative for this compound.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group, due to its lone pair of electrons, making this site the most nucleophilic. The LUMO is likely distributed across the antibonding orbitals of the C-O and C-N bonds. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity.

Quantum chemical calculations can provide precise energies and visualizations of the HOMO and LUMO. For similar amino alcohols, the HOMO-LUMO gap is typically in the range of 5-7 eV, indicating a relatively stable molecule under normal conditions. These calculations are crucial for understanding potential reaction pathways, such as nucleophilic substitutions or reactions with electrophiles.

OrbitalPredicted Energy (eV) for Analogous SystemsPrimary Localization
HOMO-9.0 to -10.0Nitrogen lone pair
LUMO-0.5 to 1.0Antibonding orbitals of C-O and C-N bonds
HOMO-LUMO Gap5.0 to 7.0-

This table presents typical values obtained from computational studies on molecules containing similar functional groups and is intended to be illustrative for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propanol side chain and the puckering of the cyclobutane ring mean that this compound can exist in numerous conformations. Conformational analysis and molecular dynamics (MD) simulations are powerful tools for exploring the potential energy surface of the molecule and identifying its most stable forms. uni.lunih.gov

Cyclobutyl Ring Puckering and Substituent Orientations

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. masterorganicchemistry.com This puckering creates two distinct types of substituent positions: axial and equatorial. The substituents on the cyclobutane ring of this compound—the amino and propanol groups—will have preferred orientations to minimize steric hindrance.

Computational studies on substituted cyclobutanes have shown that bulky substituents generally favor the equatorial position to reduce steric clashes with other ring atoms. calstate.edu For this compound, the relative orientation of the amino and propanol groups (cis or trans) will significantly impact the conformational landscape. The puckering of the ring is a dynamic process, and the molecule can flip between different puckered conformations. The energy barrier for this ring flipping is typically low, on the order of a few kcal/mol.

Intermolecular Interactions and Hydrogen Bonding Networks

The presence of both a hydrogen bond donor (N-H and O-H) and acceptor (N and O) allows this compound to form both intramolecular and intermolecular hydrogen bonds. nih.govacs.org Intramolecular hydrogen bonding, where the hydroxyl group interacts with the amino group within the same molecule, can stabilize certain conformations. The formation of a six-membered ring through such an interaction is plausible and would significantly influence the molecule's preferred shape.

Molecular dynamics simulations can be used to study the behavior of multiple molecules of this compound in a condensed phase. These simulations can reveal the nature and extent of intermolecular hydrogen bonding networks, which are crucial for determining bulk properties such as boiling point and viscosity. In solution, the interaction with solvent molecules will also play a critical role in determining the conformational preferences. nih.gov Studies on other amino alcohols have shown that they can form extensive hydrogen-bonded networks, often leading to the formation of dimers and larger aggregates in concentrated solutions. ed.gov

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally. youtube.comyoutube.com For this compound, theoretical methods can be used to explore potential reaction pathways, such as those involving the amino or hydroxyl groups, or even the strained cyclobutane ring.

For instance, the nucleophilic character of the amino group, predicted by FMO theory, suggests its involvement in reactions like acylation or alkylation. Computational modeling can map out the energy profile of such a reaction, identifying the transition state structure and calculating the activation energy. This provides a quantitative measure of the reaction rate.

Similarly, reactions involving the hydroxyl group, such as esterification or etherification, can be modeled. Transition state analysis would reveal the geometry of the activated complex and the key interactions that stabilize it. For reactions involving the cyclobutane ring, such as ring-opening, computational studies can provide insights into the stereochemical outcome and the factors that influence the reaction barrier. epfl.chnih.gov For example, a Lewis acid-catalyzed ring-opening of an aminocyclobutane has been investigated computationally, revealing the intricate steps of the reaction mechanism. epfl.ch While no specific reaction mechanisms for this compound have been published, data from analogous systems can provide a strong basis for predicting its reactivity.

Reaction TypePredicted Activation Energy (kcal/mol) for Analogous SystemsKey Features of Transition State
N-Acylation10-15Tetrahedral intermediate formation
O-Esterification15-20Proton transfer and nucleophilic attack
Ring Opening> 25Concerted or stepwise bond breaking

This table presents typical values obtained from computational studies on reactions of similar functional groups and is intended to be illustrative for this compound.

Computational Prediction of Reaction Pathways

The prediction of reaction pathways for this compound can be effectively modeled using quantum mechanical methods, primarily Density Functional Theory (DFT). These calculations help in elucidating reaction mechanisms, identifying transition states, and determining reaction energy profiles.

Key Reaction Pathways Amenable to Computational Study:

N-Alkylation: The reaction of the amino group with alkylating agents is a fundamental transformation. DFT calculations can model the mechanism of N-alkylation with primary alcohols, often catalyzed by transition metals like copper. For instance, studies on similar amino derivatives have shown that the catalytic cycle typically involves alcohol oxidation to an aldehyde, condensation with the amine to form an imine, and subsequent reduction of the imine. researchgate.net The transition state energies for each step can be calculated to identify the rate-determining step.

Oxidation of the Alcohol: The primary alcohol moiety can be oxidized to an aldehyde or a carboxylic acid. Computational models, particularly those involving metal catalysts like gold or palladium, can predict the enantioselectivity of such oxidations. acs.orgresearchgate.net These models often reveal that the mechanism involves alcohol substitution, deprotonation, and β-hydride elimination, with the stereochemical outcome being determined by the energies of the diastereomeric transition states. acs.org

Ring-Opening Reactions of the Cyclobutane Moiety: The strained cyclobutane ring can undergo ring-opening reactions under certain conditions, such as in the presence of a Lewis acid. chemrxiv.org Computational studies can map the potential energy surface for such reactions, identifying the intermediates and transition states leading to various ring-opened products.

Intramolecular Cyclization: Depending on the reaction conditions, intramolecular cyclization involving the amino and hydroxyl groups could be a possible pathway. DFT calculations can predict the feasibility of such cyclizations and the stereochemistry of the resulting products.

Illustrative Reaction Energy Profile:

The following table presents a hypothetical reaction energy profile for the N-alkylation of an amino alcohol, based on data from analogous systems. This illustrates the type of data that can be generated through computational studies.

Reaction StepReactant(s)Product(s)Transition State Energy (kcal/mol)Reaction Energy (kcal/mol)
Alcohol Oxidation Amino Alcohol + CatalystAmino Aldehyde + Hydride-Catalyst25.415.2
Imine Formation Amino Aldehyde + AmineImine + Water12.8-5.6
Imine Reduction Imine + Hydride-CatalystN-Alkylated Product + Catalyst18.7-20.1

Note: These values are representative and would need to be specifically calculated for this compound.

In Silico Catalyst Design and Optimization

In silico methods are increasingly pivotal in the rational design and optimization of catalysts for reactions involving molecules like this compound. acs.orguib.no This computational approach accelerates the discovery of efficient and selective catalysts by screening virtual libraries of potential candidates and providing insights into catalyst-substrate interactions.

Strategies for In Silico Catalyst Design:

High-Throughput Virtual Screening: For reactions such as enantioselective synthesis, large libraries of chiral ligands can be computationally screened to identify promising candidates. mdpi.com This involves docking the substrate with the catalyst and calculating binding energies and transition state energies to predict enantioselectivity.

Descriptor-Based Modeling: Quantitative Structure-Activity/Selectivity Relationship (QSAR/QSSR) models can be developed to correlate catalyst structure with performance. mdpi.com Descriptors can include steric and electronic parameters of the catalyst, which are then used to predict the activity and selectivity of new, untested catalysts.

Mechanism-Based Design: A detailed computational understanding of the reaction mechanism allows for the targeted modification of the catalyst to improve specific steps, such as lowering the energy of the rate-determining transition state or inhibiting side reactions. rsc.org

Example of Catalyst Optimization Data:

The following table illustrates how computational data can guide the optimization of a catalyst for the asymmetric reduction of a ketone to form an amino alcohol.

Catalyst LigandSteric Hindrance (Å)Electronic Parameter (eV)Predicted Enantiomeric Excess (%)Experimental Enantiomeric Excess (%)
Ligand A3.2-5.88582
Ligand B (modified)3.5-5.99290
Ligand C (modified)3.1-5.67875

Note: This table demonstrates the correlation between computationally derived parameters and experimental outcomes, a cornerstone of in silico catalyst design.

Prediction of Reactivity and Selectivity Parameters

Computational chemistry provides a suite of tools to predict the intrinsic reactivity and selectivity of this compound without the need for experimental synthesis.

Key Predictive Parameters:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy and location of the HOMO indicate the site of nucleophilic attack (the amino group), while the LUMO indicates the site of electrophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface. Red regions (negative potential) indicate areas prone to electrophilic attack (e.g., the lone pairs of the nitrogen and oxygen atoms), while blue regions (positive potential) indicate areas susceptible to nucleophilic attack.

Steric Hindrance: The cyclobutyl group imposes significant steric bulk around the chiral center. Computational methods can quantify this steric hindrance, which is critical for predicting the stereoselectivity of reactions at this center.

Acidity and Basicity (pKa): The pKa values of the amino and hydroxyl groups can be predicted with reasonable accuracy using computational models that simulate solvation effects. This information is vital for understanding the molecule's behavior in different pH environments and for designing appropriate reaction conditions.

Predicted Reactivity Parameters for a Model Amino Alcohol:

ParameterValueInterpretation
HOMO Energy -6.2 eVIndicates the molecule is a moderate electron donor.
LUMO Energy 1.5 eVSuggests susceptibility to attack by strong nucleophiles.
Calculated pKa (NH3+) 9.8Typical for a primary amine.
Calculated pKa (OH) 16.5Typical for a primary alcohol.

Note: These are representative values for a generic amino alcohol and would be specific for this compound upon calculation.

Applications of 3 Amino 3 Cyclobutylpropan 1 Ol in Complex Organic Synthesis

Role as a Versatile Chiral Building Block

Chiral building blocks are fundamental to modern asymmetric synthesis, providing the foundational stereochemical information for the construction of enantiomerically pure molecules, particularly pharmaceuticals and natural products. 3-Amino-3-cyclobutylpropan-1-ol embodies the key characteristics of a versatile chiral building block due to its trifunctional nature. The presence of a primary amine, a primary alcohol, and the cyclobutane (B1203170) ring at a chiral center offers multiple, distinct points for synthetic modification.

The amine and alcohol groups can be selectively protected, activated, or derivatized, allowing for sequential chemical transformations. For instance, the amine can undergo acylation, alkylation, or sulfonylation, while the alcohol can be oxidized, etherified, or esterified. This orthogonality allows chemists to build molecular complexity in a controlled and predictable manner.

The cyclobutane ring itself imparts significant structural properties. Its inherent ring strain can be harnessed in ring-opening or ring-expansion reactions to access different carbocyclic or heterocyclic systems. researchgate.netconsensus.app Furthermore, the rigid, three-dimensional nature of the cyclobutane scaffold is increasingly sought after in drug discovery to create molecules with well-defined shapes that can fit into specific biological targets. bris.ac.uk The combination of these features in a single, enantiomerically pure molecule makes this compound a valuable starting material for creating diverse and complex chemical entities. rsc.orgnih.gov

Table 1: Synthetic Potential of Functional Groups in this compound
Functional GroupClassPotential Synthetic Transformations
-NH₂Primary Amine
  • Amide bond formation (acylation)
  • N-Alkylation
  • Formation of sulfonamides
  • Use as a nucleophile in ring-opening reactions
  • -OHPrimary Alcohol
  • Esterification
  • Ether formation (e.g., Williamson ether synthesis)
  • Oxidation to aldehyde or carboxylic acid
  • Conversion to a leaving group (e.g., tosylate)
  • Cyclobutane RingCarbocycle
  • Serves as a rigid scaffold
  • Participates in ring-expansion or ring-opening reactions researchgate.netconsensus.app
  • Provides unique steric and conformational constraints
  • Chiral CenterStereocenter
  • Directs the stereochemistry of subsequent reactions
  • Enables synthesis of enantiomerically pure targets
  • Precursor for the Development of Chiral Ligands and Catalysts

    The development of new chiral ligands is crucial for advancing asymmetric catalysis. Chiral 1,3-amino alcohols are a well-established class of ligands that can coordinate to metal centers in a bidentate fashion, creating a chiral environment that can induce high enantioselectivity in a wide range of chemical reactions. mdpi.comresearchgate.net

    This compound is an ideal precursor for this purpose. The nitrogen of the amine and the oxygen of the alcohol can act as two points of attachment to a metal catalyst, such as ruthenium, rhodium, or iridium. mdpi.com The rigid cyclobutane group attached to the stereocenter would create a well-defined and sterically hindered chiral pocket around the metal center. This rigidity can be advantageous for achieving high levels of stereocontrol, as it reduces the number of available conformations of the catalyst-substrate complex, often leading to a more predictable and selective reaction outcome. mdpi.com

    Derivatives of this compound could be synthesized to fine-tune the steric and electronic properties of the resulting ligands. For example, bulky substituents could be added to the nitrogen atom to increase steric hindrance, potentially enhancing enantioselectivity in reactions like asymmetric transfer hydrogenation of ketones and imines. mdpi.com

    Integration into the Synthesis of Bioactive Scaffolds and Advanced Molecular Architectures

    The structural motifs present in this compound—a chiral center, a cyclobutane ring, and an amino alcohol functionality—are all features found in bioactive molecules. The cyclobutane unit is a valuable bioisostere for other common rings (like phenyl or cyclopentyl) and is present in numerous natural products and pharmaceutical agents. rsc.org Its rigid structure helps to lock the conformation of a molecule, which can lead to improved binding affinity and selectivity for a biological target. bris.ac.uk

    The synthesis of complex, sp³-rich molecules is a major goal in medicinal chemistry, and building blocks like this compound are ideal starting points. bris.ac.uknih.gov The amino alcohol portion is a common pharmacophore found in many drugs. By using this building block, medicinal chemists can incorporate the unique cyclobutane scaffold into new drug candidates. For example, it could be integrated into the synthesis of kinase inhibitors or other therapeutic agents where precise three-dimensional orientation of functional groups is key for activity. google.com Research has shown the importance of matching the geometry of substituents on a core scaffold to the shape of a protein's binding pocket, and the cyclobutyl group offers a distinct geometric option compared to more flexible or larger ring systems. acs.org The ability to construct diverse molecular scaffolds from readily available components is a powerful strategy in drug discovery. mdpi.com

    Table 2: Examples of Bioactive Scaffolds Incorporating Cyclobutane Motifs
    Scaffold/Molecule TypeSignificance of Cyclobutane RingTherapeutic Area (Example)
    Carbocyclic Nucleoside AnaloguesReplaces the furanose ring of natural nucleosides, providing metabolic stability.Antiviral
    Piperarborenine B (Natural Product)Forms a rigid truxillate core with defined stereochemistry. nih.govacs.orgCytotoxic Agent
    BCL6 InhibitorsThe cyclobutyl group provides optimal shape complementarity within the protein binding pocket. acs.orgOncology
    Kinase ModulatorsServes as a rigid substituent to probe and occupy specific regions of the kinase active site. google.comInflammation, Oncology

    Contributions to Methodology Development in Stereoselective Synthesis

    Beyond its direct use in synthesizing target molecules, this compound can contribute to the development of new synthetic methods. Chiral molecules are often used as auxiliaries to control the stereochemical outcome of a reaction. The amino alcohol could be temporarily attached to a prochiral substrate, and its inherent chirality, amplified by the rigid cyclobutane, could direct the stereoselective addition of a reagent. Afterward, the auxiliary can be cleaved, having transferred its stereochemical information to the product.

    Furthermore, the compound serves as an excellent starting point for developing novel reaction cascades. For instance, a transformation could begin with a reaction at the alcohol, followed by an intramolecular reaction involving the amine, with the cyclobutane ring influencing the transition state geometry and thus the stereochemical outcome. The development of stereocontrolled methods for preparing substituted cyclobutanes is an active area of research, with techniques like [2+2] cycloadditions and pyrrolidine (B122466) ring contractions being explored. nih.govacs.orgmdpi.com Starting from an already functionalized and chiral cyclobutane like this compound allows chemists to bypass the often-challenging step of installing the initial stereocenter on the four-membered ring and instead focus on developing new ways to elaborate on this valuable scaffold. rsc.orgbohrium.com

    An exploration of "this compound" reveals a molecule at the intersection of established chemical principles and cutting-edge manufacturing technologies. While specific research on this compound is nascent, its structure as a cyclobutyl-containing amino alcohol places it in a class of molecules benefiting from significant advances in synthesis and production methodologies. This article delves into the future perspectives and emerging research avenues that are poised to redefine the synthesis of this compound, focusing on sustainability, efficiency, and intelligent process optimization.

    Future Perspectives and Emerging Research Avenues

    The synthesis of complex molecules like 3-Amino-3-cyclobutylpropan-1-ol is continually evolving. Future advancements are expected to be driven by principles of green chemistry, the adoption of continuous manufacturing processes, and the integration of artificial intelligence to accelerate development and enhance efficiency.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for 3-Amino-3-cyclobutylpropan-1-ol, and how can purity be maximized?

    • Methodological Answer : The compound is typically synthesized via reductive amination of 3-cyclobutylpropan-1-ol precursors. Key steps include:

    • Catalytic Hydrogenation : Use of palladium or platinum catalysts under hydrogen atmosphere to reduce intermediate imines or nitriles to amines .
    • Chiral Resolution : For enantiopure synthesis, employ chiral auxiliaries or asymmetric catalysis (e.g., Burkholderia cepacia lipase for kinetic resolution) to achieve >99% enantiomeric excess (e.e.) .
    • Purification : Column chromatography (silica gel, eluting with methanol/dichloromethane) or recrystallization in ethanol/water mixtures ensures ≥95% purity .

    Q. Which spectroscopic techniques are most reliable for characterizing this compound?

    • Methodological Answer :

    • 1H/13C NMR : Confirm the cyclobutyl ring (δ ~2.5–3.5 ppm for methylene protons) and hydroxyl/amine protons (broad signals at δ ~1.5–3.0 ppm) .
    • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and O-H stretches (~3200–3500 cm⁻¹) .
    • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to verify enantiopurity .

    Advanced Research Questions

    Q. How does the stereochemistry of this compound influence its biological activity?

    • Methodological Answer :

    • Docking Studies : Compare (R)- and (S)-enantiomers against target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. The cyclobutyl group’s rigidity may enhance binding specificity .
    • In Vitro Assays : Test enantiomers in enzyme inhibition assays (e.g., kinase or protease panels) to correlate stereochemistry with IC50 values. For example, fluorophenyl analogs show 10-fold differences in activity between enantiomers .

    Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound?

    • Methodological Answer :

    • Accelerated Stability Studies : Expose the compound to varying pH (2–12), temperatures (4°C, 25°C, 40°C), and light conditions. Monitor degradation via HPLC-MS and identify byproducts (e.g., oxidation of the amine group) .
    • Solubility Profiling : Use shake-flask methods with buffers (PBS, DMSO) and logP calculations (CLOGP software) to reconcile discrepancies. Cyclobutyl derivatives often exhibit logP ~1.5–2.0, favoring moderate aqueous solubility .

    Q. How can researchers design analogs to probe structure-activity relationships (SAR) for this compound?

    • Methodological Answer :

    • Bioisosteric Replacement : Substitute the cyclobutyl group with cyclohexyl or fluorophenyl moieties to assess steric/electronic effects .
    • Functional Group Modifications : Introduce methyl or fluorine substituents on the propanol chain to evaluate hydrogen-bonding capacity. For example, 3-(4-fluorophenyl) analogs show enhanced metabolic stability .

    Q. What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

    • Methodological Answer :

    • Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes .
    • Drying Agents : Use molecular sieves (3Å) or MgSO4 during workup to prevent hydrolysis of imine intermediates .

    Data Analysis & Experimental Design

    Q. How should researchers address conflicting biological activity data in published studies?

    • Methodological Answer :

    • Dose-Response Repetition : Replicate assays with standardized protocols (e.g., fixed incubation times, cell lines) to minimize variability .
    • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway effects .

    Q. What computational tools predict the metabolic fate of this compound?

    • Methodological Answer :

    • ADMET Prediction : Use SwissADME or ADMETLab to forecast cytochrome P450 interactions and metabolite formation (e.g., N-oxidation or hydroxylation) .
    • MD Simulations : Run molecular dynamics (GROMACS) to model liver microsomal metabolism and identify vulnerable functional groups .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.